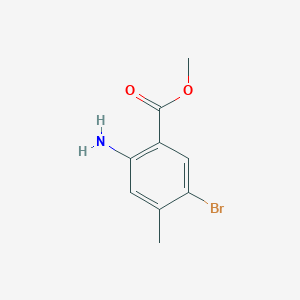![molecular formula C14H13ClN2O2S B2782891 3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034421-58-2](/img/structure/B2782891.png)
3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H13ClN2O2S and its molecular weight is 308.78. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiplatelet Activity
4,5,6,7-Tetrahydrothieno [3,2-c]pyridine exhibits antiplatelet properties. It inhibits platelet aggregation induced by adenosine diphosphate (ADP), thrombin, and other agonists. This effect makes it relevant in the context of preventing blood clot formation and managing cardiovascular diseases .
Antithrombotic Agent
As an intermediate in the synthesis of clopidogrel (a widely used antithrombotic drug), 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine plays a crucial role. Clopidogrel inhibits platelet activation by blocking the ADP receptor P2Y12, thus preventing platelet aggregation and reducing the risk of thrombotic events .
Cardiovascular Research
Researchers investigate the compound’s effects on platelet function, coagulation, and thrombosis. Its potential as an adjunct therapy for cardiovascular diseases, such as myocardial infarction and stroke, is of interest .
Metastasis Inhibition
Studies have shown that 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine reduces pulmonary metastasis induced by melanoma cells. It may interfere with tumor cell adhesion, migration, or invasion, making it relevant in cancer research .
Synthesis of Other Compounds
Beyond its direct applications, this compound serves as an intermediate in the synthesis of related molecules. Researchers use it to create derivatives with modified structures, potentially leading to novel drugs or bioactive compounds .
Chemical Synthesis
4,5,6,7-Tetrahydrothieno [3,2-c]pyridine is also valuable in organic synthesis. Its unique ring system provides opportunities for creating diverse chemical scaffolds, making it useful for designing new molecules .
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been used as intermediates in the synthesis of anti-thrombotic drugs
Mode of Action
Related compounds have been shown to inhibit the aggregation of platelets . This suggests that the compound might interact with its targets to prevent platelet aggregation, thereby reducing the risk of thrombosis.
Biochemical Pathways
The compound likely affects the biochemical pathways related to platelet aggregation. Platelet aggregation is a complex process involving multiple signaling pathways and a variety of cell surface receptors. By inhibiting this process, the compound could potentially disrupt these pathways and prevent the formation of blood clots .
Pharmacokinetics
It’s known that the compound is soluble in water and ethanol , which could potentially enhance its bioavailability.
Result of Action
The compound has been shown to inhibit the aggregation of platelets induced by various agents . This could result in a significant decrease in
Propiedades
IUPAC Name |
3-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-16-5-2-3-10(13(16)18)14(19)17-6-4-11-9(8-17)7-12(15)20-11/h2-3,5,7H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNLHJJRKBHMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2782809.png)
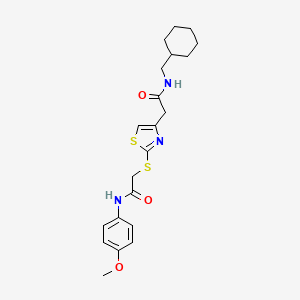
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2782814.png)
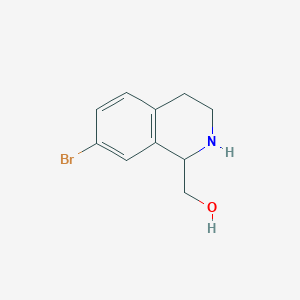
![(2Z)-3-(furan-2-yl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2782816.png)
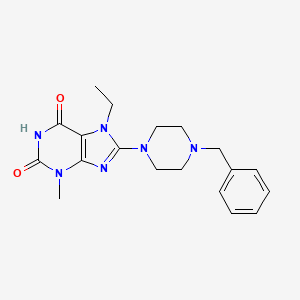

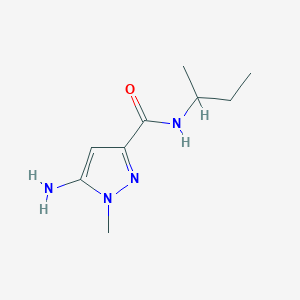
![2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2782820.png)
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2782821.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2782823.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2782827.png)
